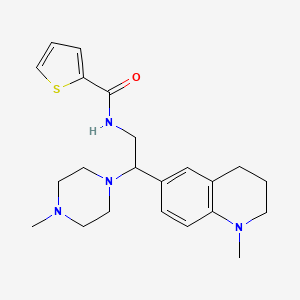

![molecular formula C21H20ClN3O B2381088 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-02-2](/img/structure/B2381088.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Facile Synthesis of Derivatives

The compound has been utilized in synthesizing novel derivatives, such as spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, through 1,3-dipolar cycloaddition reactions. These derivatives are confirmed by various spectroscopic methods including NMR and mass spectrometry (Poomathi et al., 2015).

Structural Characterization in Metal Complexes

It's also used in the synthesis and structural characterization of metal complexes. For instance, compounds containing the benzo[d]imidazole group have been synthesized and their interaction with metal centers like nickel have been explored (Bermejo et al., 2000).

Antioxidant Activity

- Potent Antioxidants: A series of derivatives containing this compound have been synthesized and identified as potent antioxidants. Their activity has been compared with known antioxidants like ascorbic acid, showing notable effectiveness (Tumosienė et al., 2019).

Electroluminescent Applications

- Application in Electroluminescent Layers: Derivatives of this compound have been synthesized for potential application in organic light-emitting devices. Their photophysical properties in both solution and polymer films have been thoroughly investigated, indicating potential for color electroluminescent structures (Dobrikov et al., 2011).

Catalytic and Synthetic Applications

- Catalysis in Condensation Reactions: The compound has been used in synthesizing phosphine-free RuII-NNN pincer complexes, which catalyze the condensation of alcohols and diamines to produce 1H-benzo[d]imidazole derivatives. This demonstrates its role in facilitating synthesis reactions with potential industrial applications (Li et al., 2018).

Antimicrobial and Antifungal Activity

- Potential Antimicrobial Agents: Novel derivatives synthesized from this compound have been evaluated for antimicrobial activity, revealing significant inhibitory effects against various pathogenic bacterial and fungal strains. This highlights its potential as a scaffold for developing new antimicrobial agents (Sharma et al., 2017).

Eigenschaften

IUPAC Name |

1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMIHRUVIHVRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)